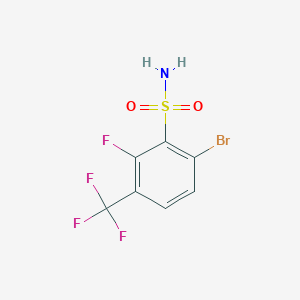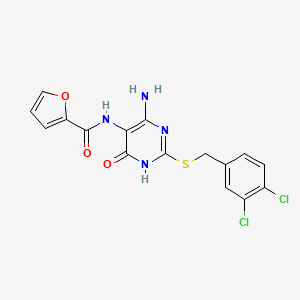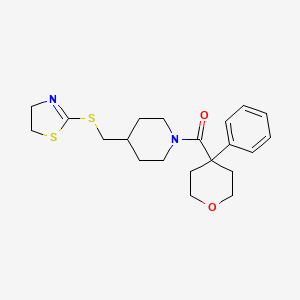
6-Bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde has a molecular formula of C8H3BrF4O and a molecular weight of 271.01 . It is related to 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid, which has a molecular weight of 287.01 .
Molecular Structure Analysis
The molecular structure of a related compound, 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde, can be represented by the Hill Notation: C8H3BrF4O .Physical and Chemical Properties Analysis
The compound 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde has a predicted boiling point of 243.5±35.0 °C and a predicted density of 1.748±0.06 g/cm3 .Applications De Recherche Scientifique
Hofmann Rearrangement in Sulfonamides
The Hofmann rearrangement of primary arenesulfonamides, facilitated by p-trifluoromethylphenyl(difluoro)-lambda(3)-bromane, yields N-arylsulfamoyl fluorides selectively at room temperature. This process is pivotal for generating metal-nitrenoid species from aryl-lambda(3)-iodanes with p-toluenesulfonamide, leading to high-yield production of unique N-p-tolylsulfamoyl fluoride through Hofmann rearrangement. The reaction accommodates a variety of electron-donating and -withdrawing substituents, highlighting its versatility for synthesizing sulfamoyl fluorides with potential applications in various fields including medicinal chemistry and materials science (Ochiai et al., 2009).
Synthesis of Zinc Phthalocyanine Derivatives
The synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base shows high singlet oxygen quantum yields. These derivatives exhibit significant potential as Type II photosensitizers for cancer treatment in photodynamic therapy, leveraging their photophysical and photochemical properties. The introduction of benzenesulfonamide groups into the zinc phthalocyanine structure enhances its utility in medical applications, particularly for targeting cancer cells with improved efficiency (Pişkin et al., 2020).
Characterization and Crystal Structure Analysis
The synthesis and characterization of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide through the amidation reaction, followed by a comprehensive analysis including FTIR, NMR, MS spectroscopies, and X-ray diffraction, provide insights into its molecular structure and physicochemical properties. This compound's structural elucidation and theoretical investigation using density functional theory (DFT) offer valuable information for the development of new materials and pharmaceutical compounds (Deng et al., 2021).
Applications in Organic Synthesis
The treatment of p-toluenesulfonamides with bases like NaH, KH, or Et3N enables intramolecular substitution of sulfonamide nitrogens for vinylic fluorines, yielding high yields of 3-fluoroisoquinoline and 2-fluoro-quinoline derivatives. This methodology underscores the utility of benzenesulfonamides in the synthesis of fluorinated heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals (Ichikawa et al., 2006).
Zinc(II) Detection
The study of zinc(II) specific fluorophores, such as 2-methyl-8-(4-toluenesulfonamido)-6-quinolyloxyacetic acid and its analogs, for intracellular Zn2+ detection highlights the importance of benzenesulfonamide derivatives in analytical chemistry. These fluorophores' synthesis and characterization, along with their Zn2+ complexing behavior, provide a foundation for developing sensitive and selective probes for zinc, a critical element in biological systems (Kimber et al., 2001).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is likely that the compound interacts with its targets through a process known as Suzuki–Miyaura coupling . This process involves the formation of a new carbon-carbon bond through the reaction of an organoboron compound with a halide or pseudohalide .
Biochemical Pathways
The suzuki–miyaura coupling process, which this compound is likely involved in, plays a crucial role in various biochemical reactions, including carbon-carbon bond formations .
Pharmacokinetics
Similar compounds are known to have varying degrees of bioavailability depending on their chemical structure and the physiological conditions of the body .
Result of Action
The compound’s potential involvement in suzuki–miyaura coupling suggests it may play a role in the formation of new carbon-carbon bonds, which are crucial for various biological processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonamide. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Propriétés
IUPAC Name |
6-bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF4NO2S/c8-4-2-1-3(7(10,11)12)5(9)6(4)16(13,14)15/h1-2H,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHWOOSVKRUCOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)F)S(=O)(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF4NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-(2,4-difluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2888746.png)

![2-(4-chlorophenoxy)-2-methyl-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2888749.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2888754.png)
![4-(dimethylsulfamoyl)-N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2888755.png)



![4-(2-{[(5-chloro-2-methoxyphenyl)sulfonyl]amino}ethyl)-N-(3-methylphenyl)piperidine-1-carboxamide](/img/structure/B2888761.png)
![Tert-butyl 2-[[(2-chloroacetyl)amino]methyl]-5,5-dimethylmorpholine-4-carboxylate](/img/structure/B2888763.png)
![2,1,3-Benzothiadiazol-5-yl-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2888764.png)
![methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetate](/img/structure/B2888765.png)
methyl}-4,5,6,7-tetrahyd robenzo[b]thiophen-2-yl)acetamide](/img/structure/B2888768.png)
